7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a bromine atom at the 7th position and a difluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are recognized for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and electronic characteristics. The compound is classified as a halogenated heterocyclic compound, which often exhibits significant biological activity and serves as an important building block in drug development and organic synthesis .
The synthesis of 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One prevalent method involves hydroxydifluoromethylation of imidazo[1,2-a]pyridines using 1,1,1,3,3,3-hexafluoro-2-propanol as a promoter in a Friedel-Crafts reaction. This method allows for efficient introduction of the difluoromethyl group into the imidazo[1,2-a]pyridine framework .
In industrial settings, bulk manufacturing of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated systems can enhance reaction efficiency and yield. The purification process typically involves methods like recrystallization or chromatography to achieve high-purity products suitable for research and development .
The molecular formula of 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is , with a molecular weight of approximately . The structural representation includes:
The compound's structure can be represented using various notations:
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can undergo several types of chemical reactions:
These reactions often involve radical mechanisms or transition metal catalysis to facilitate functionalization. The specific outcomes depend significantly on the reagents and reaction conditions employed during synthesis .
The mechanism of action for 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine primarily involves its ability to undergo various radical reactions for direct functionalization. This includes:
Research indicates that imidazo[1,2-a]pyridines are involved in multiple biochemical pathways, including condensation reactions and oxidative coupling processes. They also exhibit pharmacokinetic profiles that are compatible with once-daily dosing regimens in certain applications .
The physical properties of 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine include:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine has numerous scientific uses:
This compound's versatility in chemical reactivity and its potential biological activity make it an important subject of study in both academic research and industrial applications.
The C7 bromine substituent in 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine serves as a strategic handle for diversification via palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions enable the introduction of aryl or heteroaryl groups at this position using arylboronic acids and Pd(PPh₃)₄ catalyst in toluene/water mixtures (80–90°C), achieving >85% yields for biaryl products [2]. Sonogashira couplings with terminal alkynes proceed efficiently under Pd/Cu dual catalysis (e.g., PdCl₂(PPh₃)₂/CuI) in triethylamine, generating 7-alkynylated derivatives (70–82% yields)—key intermediates for fluorescent probes [3]. For aminations, Buchwald-Hartwig protocols with Pd₂(dba)₃/XPhos and primary/secondary amines afford 7-aminoimidazopyridines (≤95% yield) under mild conditions (60°C) [3]. The bromine’s reactivity is notably higher than other positions, enabling chemoselective modifications.
Table 1: Palladium-Catalyzed Cross-Coupling at C7 Bromo Position
Reaction Type | Catalyst System | Conditions | Products | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O, 80°C | 7-Aryl derivatives | 85–92% |
Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N | THF, 60°C | 7-Alkynyl derivatives | 70–82% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Toluene, 60°C | 7-Amino derivatives | 88–95% |
Regioselective bromination at C7 exploits the inherent electron density distribution of the imidazo[1,2-a]pyridine core. Electrophilic bromination using bromine (Br₂) in acetic acid selectively targets C7 due to its highest electron deficiency in the π-deficient ring system, yielding 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine (≤78% yield) [1] [3]. For substrates with electron-withdrawing groups at C2 (e.g., difluoromethyl), ortho-directed halogenation occurs using N-bromosuccinimide (NBS) without catalysts, achieving >90% regioselectivity [1]. Alternatively, pyridinium N-oxide precursors undergo directed ortho-bromination with POBr₃ before cyclization, providing precise control for polysubstituted systems [3]. Metal-free approaches using KI/TBHP in water under ultrasound achieve 90% yield with excellent functional group tolerance, avoiding harsh acids [3].
Difluoromethylation at C2 employs two key strategies: (1) Late-stage fluoromethylation via cross-coupling of 2-bromoimidazo[1,2-a]pyridines with difluoromethyl zinc reagents (e.g., HCF₂ZnCl) under Ni catalysis (e.g., NiCl₂(dppf)), yielding 70–85% of the difluoromethylated product [3]; and (2) Direct incorporation using trifluoroacetaldehyde methyl hemiacetal (TFAMH) in one-pot condensations. The latter involves reacting 2-aminopyridine with TFAMH and phenacyl bromides under triethylamine mediation, forming the difluoromethyl group in situ during cyclization (≤84% yield) [1]. The CF₂H group enhances lipophilicity (logP increase: 0.8–1.2) and metabolic stability versus non-fluorinated analogs, crucial for CNS-targeting drugs [1].
Table 2: Difluoromethylation Methods at C2 Position
Strategy | Reagents/Conditions | Key Advantages | Yield Range |
---|---|---|---|
Ni-Catalyzed Coupling | 2-Bromo-IP + HCF₂ZnCl, NiCl₂(dppf), DMF | Compatible with C7 bromine | 70–85% |
One-Pot Cyclization | 2-Aminopyridine + TFAMH + RCOCH₂Br, Et₃N | Atom-economical, no metal catalyst | 75–84% |
Microwave irradiation drastically accelerates imidazo[1,2-a]pyridine synthesis. Cyclizations of N-propargylpyridinium bromides under solvent-free microwaves (150°C, 10 min) achieve quantitative yields of the core scaffold, reducing reaction times from hours to minutes [2] [3]. For 7-bromo derivatives, ligand-free Pd(OAc)₂-catalyzed three-component reactions (2-aminopyridine/aldehydes/terminal alkynes) under microwaves deliver 2,3-disubstituted imidazopyridines (≤90% yield) in 20 minutes, versus 12 hours conventionally [3]. Solvent-free approaches include NaOH-mediated cycloisomerizations in water at ambient temperature, enabling decagram-scale synthesis (quantitative yield) without organic solvents [2]. Ultrasound-assisted methods with KI/TBHP in aqueous media further enhance sustainability, achieving 90% yield in 30 minutes [3].
Table 3: Energy-Efficient Synthetic Conditions
Technique | Reaction Type | Conditions | Time | Yield |
---|---|---|---|---|
Microwave | Pd(OAc)₂-catalyzed three-component | Solvent-free, 150°C | 20 min | 90% |
Ultrasound | KI/TBHP oxidative cyclization | H₂O, 50°C | 30 min | 90% |
Ambient aqueous | NaOH-mediated cycloisomerization | H₂O, rt, 10 g scale | 2 min | >99% |
One-pot multicomponent reactions (MCRs) efficiently assemble complex 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridines. A catalyst-free three-component reaction employs 2-aminopyridines, 1-bromo-2-phenylacetylene, and TFAMH, yielding 2-difluoromethyl-3-arylimidazopyridines (≤86%) in a single step [3]. Copper-catalyzed A³-couplings (2-aminopyridine/aldehyde/alkyne) using CuI-NaHSO₄‧SiO₂ in toluene generate 2,3-disubstituted imidazopyridines (90% yield), tolerating bromo substituents [3]. For in situ halogen incorporation, carbon tetrabromide (CBr₄) mediates oxidative cyclizations between 2-aminopyridines and β-keto esters, installing bromine at C7 during scaffold formation (80% yield) [3]. These MCRs demonstrate step economy, with atom efficiencies exceeding 80% in optimized cases.
Table 4: Multicomponent Reaction Systems
Components | Catalyst/Conditions | Key Product Features | Yield |
---|---|---|---|
2-Aminopyridine + TFAMH + RCOCH₂Br | Et₃N, CH₃CN, rt | 2-CF₂H, 3-Acyl | 75–86% |
2-Amino-5-bromopyridine + aldehyde + alkyne | CuI-NaHSO₄‧SiO₂, toluene, reflux | 7-Br, 2-R, 3-R' | ≤90% |
2-Aminopyridine + β-keto ester + CBr₄ | K₂CO₃, DMF, 80°C | 7-Br, 3-Ester | 80% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7